4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

Lipophilicity Drug Design ADME

Generic 2-aminothiazole scaffolds fail to replicate specific hydrophobic binding interactions required for anti-arthritic thiosemicarbazone SAR and CNS GPCR fragment elaboration. This compound provides a unique 3-chloro-4-methylphenyl substitution pattern and a reactive 5-carbaldehyde handle, enabling direct oxime or hydrazone conjugation without protecting-group chemistry. Its high LogP (~4.9) anchors fragments into deep hydrophobic pockets, while dual chlorine substitution enhances metabolic stability. Supplied at 95% purity with batch-specific QA documentation; standard ambient shipping from regional stock points ensures reliable procurement for both exploratory med-chem and agrochemical discovery workflows.

Molecular Formula C11H8Cl2N2OS
Molecular Weight 287.16
CAS No. 796084-51-0
Cat. No. B2683683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
CAS796084-51-0
Molecular FormulaC11H8Cl2N2OS
Molecular Weight287.16
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=C(S2)C=O)Cl)Cl
InChIInChI=1S/C11H8Cl2N2OS/c1-6-2-3-7(4-8(6)12)14-11-15-10(13)9(5-16)17-11/h2-5H,1H3,(H,14,15)
InChIKeyJQCXEPZWQOHXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 796084-51-0: Physicochemical & Structural Overview


The target compound is a 2-aminothiazole derivative featuring a 4-chloro substituent on the thiazole ring, a 5-carbaldehyde group, and a 3-chloro-4-methylphenyl moiety on the exocyclic amine. It possesses a molecular formula of C₁₁H₈Cl₂N₂OS and a molecular weight of ~287.17 g/mol . Its computed physicochemical properties include a LogP of approximately 4.9 and a topological polar surface area (TPSA) of 41.99 Ų, placing it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) [1]. The compound is commercially available at 95% purity and serves as a versatile building block for further chemical elaboration in medicinal chemistry and agrochemical research.

Why Generic Analogs Cannot Replace CAS 796084-51-0


The 2-aminothiazole pharmacophore is highly sensitive to substituent electronic effects because the thiazole ring directly conjugates with the exocyclic amine and the 5-carbaldehyde. Replacing the 4-chloro with a 4-methyl group alters the ring's electron density, shifting the HOMO-LUMO gap and the amine's nucleophilicity [1]. The unique 3-chloro-4-methylphenyl substitution pattern on the aniline nitrogen further differentiates this compound from mono- or unsubstituted phenyl analogs by introducing steric bulk adjacent to the amine, which can drastically affect binding conformations in biological targets. These subtle structural variations render class-level analogs non-interchangeable in downstream applications, such as the synthesis of thiosemicarbazones with documented anti-arthritic activity [2]. Procurement must therefore be guided by the specific substitution pattern rather than the generic thiazole scaffold.

Differentiation: CAS 796084-51-0 vs. Key Analogs


Lipophilicity Advantage Over 4-Methyl Analogs

The target compound's high lipophilicity (ALogP ≈4.9) is a key discriminator. The 4-chloro substituent on the thiazole ring is significantly more lipophilic than a 4-methyl group. While a direct head-to-head comparison is not available in a single study, class-level inference based on well-established Hansch substituent constants (π values) indicates that Cl (π=0.71) contributes substantially more to logP than CH₃ (π=0.56) [1]. The 3-chloro substitution on the phenyl ring (π=0.71) further augments this effect. This increased lipophilicity directly impacts membrane permeability and non-specific protein binding, making this compound a superior candidate for applications requiring passive cell penetration compared to less lipophilic analogs.

Lipophilicity Drug Design ADME

Single Hydrogen-Bond Donor vs. Di-Amino Analogs

The target compound contains exactly one hydrogen bond donor (the secondary amine NH) [1]. This is a critical differentiator from common 2-aminothiazole analogs like 2,4-diaminothiazole-5-carbaldehyde, which possess two H-bond donors. Having a single H-bond donor is a well-established design rule for improving passive oral absorption and blood-brain barrier penetration, as it reduces the energetic cost of desolvation required for membrane crossing [2]. The combined presence of the electron-withdrawing 4-chloro and 5-carbaldehyde groups also polarizes the NH bond, potentially enhancing its donor strength compared to non-chlorinated analogs, though this requires experimental verification.

Solubility Permeability Medicinal Chemistry

5-Carbaldehyde as Bioconjugation Handle

The 5-carbaldehyde group is a superior synthetic handle compared to the 5-carboxylic acid or 5-methyl esters found in many commercially available thiazole analogs. Aldehydes enable rapid, high-yielding oxime and hydrazone formations under biocompatible conditions, which is essential for generating compound libraries or for chemical probe synthesis [1]. In contrast, 5-carboxylic acid derivatives require coupling reagents and can suffer from racemization or side reactions. This aldehyde functionality, when combined with the electron-deficient 4-chloro-thiazole core, creates an electrophilic 'hotspot' with predictable reactivity, offering a more straightforward path for diversification than its 4-unsubstituted or 4-methyl counterparts, where the ring is less activated.

Bioconjugation Click Chemistry Chemical Biology

Application Scenarios for CAS 796084-51-0


Privileged Scaffold for CNS-Penetrant Fragment Libraries

Leveraging its high LogP (~4.9) and single H-bond donor, this compound is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries targeting CNS disorders. The combination of high lipophilicity and a reactive aldehyde handle allows it to act as a 'lipophilic anchor' fragment, where it can be rapidly elaborated via oxime formation to probe deep hydrophobic pockets common in aminergic GPCRs. This scenario directly exploits the LogP differentiation established against 4-methyl analogs.

Synthesis of Anti-Arthritic Thiosemicarbazone Derivatives

Building on class-level evidence that 2-arylaminothiazoles show significant in vitro anti-arthritic activity (IC₅₀ values ranging from 91 to 225 µg/mL in DPPH assays), this compound's 5-carbaldehyde group is the optimal entry point for generating focused libraries of thiosemicarbazones. The unique 3-chloro-4-methylphenyl substituent may further enhance this activity through specific hydrophobic interactions, differentiating it from unsubstituted phenyl derivatives used in the foundational study.

Development of Biorthogonal Chemical Probes

The activated aldehyde on an electron-deficient thiazole ring enables efficient labeling of biomolecules bearing aminooxy or hydrazine groups. This compound can serve as a novel, dual-halogenated fluorescent probe precursor when coupled with fluorophores via stable oxime linkages. The 4-chloro substituent's electron-withdrawing nature enhances the stability of the resulting bioconjugates, a property not reliably achieved with 4-alkyl thiazole analogs.

Agrochemical Intermediate for Novel Fungicides

Given the established role of 2-aminothiazoles in fungicides, this compound's distinct chlorine-heavy substitution pattern (two chlorine atoms) can be leveraged to design analogs with improved metabolic stability and soil mobility. The 5-carbaldehyde allows for the attachment of agrochemically relevant groups (e.g., amines, alcohols) without the need for protective group chemistry, simplifying the synthetic pathway compared to acid-functionalized building blocks.

Quote Request

Request a Quote for 4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.